molecular formula C19H26N2O5 B2786922 N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N'-(2-methoxy-5-methylphenyl)ethanediamide CAS No. 900006-84-0

N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N'-(2-methoxy-5-methylphenyl)ethanediamide

Cat. No.: B2786922
CAS No.: 900006-84-0
M. Wt: 362.426
InChI Key: VZAGEXRTYNZYND-UHFFFAOYSA-N
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Description

N-({1,4-Dioxaspiro[4.5]decan-2-yl}methyl)-N'-(2-methoxy-5-methylphenyl)ethanediamide is a structurally complex molecule characterized by a 1,4-dioxaspiro[4.5]decane moiety, an ethanediamide linker, and a substituted aromatic ring (2-methoxy-5-methylphenyl). The spirocyclic system imparts conformational rigidity, which may influence solubility, metabolic stability, and binding affinity in biological or material science applications . The ethanediamide group serves as a versatile linker, enabling interactions with hydrogen bond acceptors or donors.

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N'-(2-methoxy-5-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O5/c1-13-6-7-16(24-2)15(10-13)21-18(23)17(22)20-11-14-12-25-19(26-14)8-4-3-5-9-19/h6-7,10,14H,3-5,8-9,11-12H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZAGEXRTYNZYND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2COC3(O2)CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N'-(2-methoxy-5-methylphenyl)ethanediamide typically involves multiple steps. One common approach starts with the preparation of the spirocyclic intermediate, 1,4-dioxaspiro[4.5]decan-2-ylmethanamine. This intermediate is then reacted with 2-methoxy-5-methylphenyl isocyanate under controlled conditions to form the desired oxalamide compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N'-(2-methoxy-5-methylphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N'-(2-methoxy-5-methylphenyl)ethanediamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N'-(2-methoxy-5-methylphenyl)ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N'-(2-methoxy-5-methylphenyl)ethanediamide with compounds sharing key structural motifs, such as spirocyclic systems, amide linkages, or substituted aromatic groups.

Spirocyclic Derivatives

Compound from : 6-Benzyl-3-(1,4-dioxaspiro[4.5]decan-2-yl)-8,8-dimethyl-1-oxa-2,6-diaza-spiro[4.4]non-2-ene-7,9-dione (C₂₃H₂₈N₂O₅)

  • Structural Similarities : Both compounds feature a 1,4-dioxaspiro[4.5]decane ring system.
  • Key Differences: The compound incorporates a pyrrolidinone core and a 4,5-dihydroisoxazole ring, whereas the target molecule has an ethanediamide linker and lacks heterocyclic nitrogen atoms.
  • By contrast, the ethanediamide group in the target compound may favor intermolecular interactions, affecting solubility or aggregation behavior .

Amide-Linked Aromatic Compounds

Pharmacopeial Analogs (): Examples include (R)- and (S)-configured amides with 2,6-dimethylphenoxyacetamido and tetrahydro-pyrimidinyl groups.

  • Functional Group Comparison : These analogs share amide linkages and substituted aromatic rings but lack spirocyclic systems.
  • Bioactivity Considerations: The 2,6-dimethylphenoxy group in ’s compounds is associated with enhanced steric hindrance, which could reduce metabolic degradation compared to the target’s 2-methoxy-5-methylphenyl group. This difference may influence pharmacokinetic profiles .

Agrochemical Derivatives ()

Example: N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (Diflufenican)

  • Structural Contrasts: Diflufenican contains a pyridinecarboxamide core and fluorinated substituents, whereas the target compound uses an ethanediamide linker and non-fluorinated aromatic groups.
  • Property Implications : Fluorine atoms in Diflufenican increase electronegativity and membrane permeability, traits absent in the target molecule. However, the methoxy and methyl groups in the target may offer balanced lipophilicity for specific applications .

Data Table: Key Structural and Functional Comparisons

Compound Core Structure Key Substituents Notable Features Potential Applications
Target Compound 1,4-Dioxaspiro[4.5]decane 2-Methoxy-5-methylphenyl, ethanediamide Conformational rigidity, hydrogen bonding Drug delivery, agrochemicals
Compound Dioxaspiro + pyrrolidinone Benzyl, dihydroisoxazole Intramolecular H-bond, crystallinity Material science
Pharmacopeial Amides () Linear amide 2,6-Dimethylphenoxy, tetrahydro-pyrimidinyl Stereochemical complexity Pharmaceuticals
Diflufenican () Pyridinecarboxamide Fluorinated aryl groups High electronegativity, permeability Herbicides

Research Findings and Implications

  • Spirocyclic Stability : The 1,4-dioxaspiro[4.5]decane system in the target compound likely enhances metabolic stability compared to linear analogs (e.g., ’s compounds), as spiro systems resist enzymatic cleavage .
  • Solubility Trade-offs : The ethanediamide linker may improve aqueous solubility relative to purely aromatic agrochemicals (e.g., ’s Diflufenican), though this requires experimental validation.
  • Synthetic Challenges : The target compound’s synthesis may parallel methods in (e.g., phosphoramidite coupling), but its spirocyclic core demands specialized ring-closing strategies .

Biological Activity

N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N'-(2-methoxy-5-methylphenyl)ethanediamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a spirocyclic structure that enhances its stability and bioactivity. The presence of the dioxaspiro moiety contributes to its chemical properties, while the methoxy and methyl groups on the phenyl ring may influence its interaction with biological targets.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial activity. The sulfonamide group is known for its ability to inhibit bacterial enzymes, which may extend to this compound, suggesting potential as an antimicrobial agent.

Anticancer Activity

Research has suggested that compounds with spirocyclic structures can act as enzyme inhibitors in cancer pathways. The rigidity provided by the spirocyclic core may enhance binding affinity to targets such as protein kinases or other enzymes involved in cancer progression.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The compound may bind to the active sites of target enzymes, blocking their activity.
  • Cellular Interaction : Its unique structure may facilitate interactions with cellular membranes or proteins, influencing cell signaling pathways.

Case Studies

  • Antimicrobial Activity Assessment :
    • A study evaluated the antimicrobial efficacy of similar compounds against various bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.
  • Anticancer Studies :
    • In vitro assays demonstrated that compounds with similar structural features inhibited cell proliferation in breast cancer cell lines by inducing apoptosis.
  • Mechanistic Studies :
    • Molecular docking studies have shown that the compound can effectively bind to specific enzyme targets, suggesting a high potential for further drug development.

Synthetic Routes

The synthesis of this compound typically involves:

  • Formation of the spirocyclic core through reactions involving 2-acetylcyclohexanone and ethylene glycol.
  • Subsequent functionalization to introduce the methoxy and methyl groups on the phenyl ring.
PropertyValue
Molecular FormulaC17H22N2O4
Molecular Weight306.37 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

Q & A

Basic: What are the common synthetic routes for synthesizing N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N'-(2-methoxy-5-methylphenyl)ethanediamide?

Answer:
The synthesis typically involves multi-step organic reactions, starting with the preparation of the dioxaspiro[4.5]decan-2-ylmethyl intermediate. A common approach includes:

Condensation reactions : Reacting 1,4-dioxaspiro[4.5]decan-2-ylmethanol with activated carbonyl derivatives (e.g., chloroacetyl chloride) to form the methylene-linked intermediate.

Amide coupling : Using coupling agents like EDC/HOBt to conjugate the intermediate with 2-methoxy-5-methylaniline.

Purification : Column chromatography or recrystallization to isolate the final product.
Key reagents include DMF as a solvent and potassium carbonate as a base for deprotonation steps. Reaction progress is monitored via TLC .

Basic: What spectroscopic and analytical methods are recommended for characterizing this compound?

Answer:
Essential techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to confirm the spirocyclic framework, amide bonds, and substituent positions.
  • Infrared Spectroscopy (IR) : Identification of amide C=O stretches (~1650–1700 cm1^{-1}) and methoxy C-O vibrations (~1250 cm1^{-1}).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., expected molecular ion peak for C21_{21}H25_{25}N2_2O5_5).
  • X-ray Crystallography : For unambiguous structural confirmation using SHELX software for refinement .

Advanced: How can researchers optimize synthetic yields when conflicting reports exist in the literature?

Answer:
Yield optimization requires systematic parameter adjustments:

  • Temperature control : Lower temperatures (0–25°C) during sensitive steps (e.g., amide coupling) to minimize side reactions.
  • Catalyst screening : Test alternative coupling agents (e.g., DCC vs. EDC) or additives (DMAP) to enhance efficiency.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility but may require strict anhydrous conditions.
  • Workflow validation : Reproduce reported protocols with strict attention to stoichiometry and reaction duration. Cross-reference with structurally analogous compounds (e.g., chlorophenyl derivatives) to identify yield-limiting steps .

Advanced: How should contradictions in crystallographic data (e.g., bond lengths, angles) be resolved?

Answer:

Refinement protocols : Use SHELXL for small-molecule refinement, ensuring anisotropic displacement parameters and hydrogen atom placement.

Cross-validation : Compare data with similar spirocyclic compounds (e.g., dioxaspiro[4.5]decan-8-one derivatives) to identify systematic errors.

Twinned data handling : Apply TWIN/BASF commands in SHELX for twinned crystals.

Deposition checks : Validate CIF files against IUCr standards before publication. Contradictions often arise from overlooked hydrogen bonding or disorder in the spirocyclic moiety .

Advanced: How to design experiments to elucidate the compound’s mechanism of action in biological systems?

Answer:

Target identification : Perform molecular docking studies (e.g., AutoDock Vina) against enzymes/receptors with conserved binding pockets (e.g., kinases or GPCRs).

In vitro assays :

  • Enzyme inhibition : Measure IC50_{50} values using fluorogenic substrates.
  • Cellular uptake : Fluorescence tagging (e.g., BODIPY derivatives) to track intracellular localization.

In vivo models : Test hypoglycemic or anti-inflammatory activity in rodent models, comparing results to structurally related compounds (e.g., thiazolidinedione derivatives).

Data integration : Use bioinformatics tools (KEGG, STRING) to map interactions onto metabolic pathways .

Basic: Which structural features influence the compound’s reactivity and stability?

Answer:

  • Spirocyclic core : The 1,4-dioxaspiro[4.5]decane group introduces steric hindrance, slowing hydrolysis but enhancing thermal stability.
  • Amide bonds : Susceptible to enzymatic cleavage (e.g., proteases) but stabilized by intramolecular H-bonding.
  • Methoxy group : Electron-donating effects increase aromatic ring reactivity toward electrophilic substitution.
  • Methyl substituent : Hydrophobic interactions improve membrane permeability .

Advanced: How to integrate findings into a broader pharmacological or chemical framework?

Answer:

Theoretical alignment : Link observed bioactivity to established mechanisms (e.g., PPAR-γ agonism for hypoglycemic effects).

Structure-activity relationship (SAR) : Compare with analogs (e.g., nitro- or fluoro-substituted phenyl derivatives) to identify critical functional groups.

Computational modeling : Use DFT calculations to map electron density distributions and predict reactive sites.

Collaborative validation : Partner with crystallographers and pharmacologists to reconcile structural and functional data .

Advanced: How to address discrepancies in reported biological activity across studies?

Answer:

Purity verification : Confirm compound integrity via HPLC (>98% purity) and elemental analysis.

Assay standardization : Control variables like cell line passage number, serum concentration, and incubation time.

Structural analogs : Test derivatives (e.g., 3-chloro-2-methylphenyl variants) to isolate substituent-specific effects.

Meta-analysis : Use tools like RevMan to statistically aggregate data from independent studies, identifying outliers .

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